molecular formula C17H22N4O4S B2898088 2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide CAS No. 2189082-08-2

2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide

Cat. No.: B2898088
CAS No.: 2189082-08-2
M. Wt: 378.45
InChI Key: QAPBEWSRSGFZRW-UHFFFAOYSA-N
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Description

2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide is a complex organic compound that features a combination of methoxy, pyrazole, piperidine, and sulfonylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the sulfonylbenzamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes boron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-14(8-9-19-20)15-5-3-4-10-21(15)26(23,24)12-6-7-16(25-2)13(11-12)17(18)22/h6-9,11,15H,3-5,10H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPBEWSRSGFZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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